An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of ent-Nateglinide
An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of ent-Nateglinide
This guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related physicochemical and pharmacological properties of ent-Nateglinide. It is intended for researchers, scientists, and drug development professionals.
Introduction to Nateglinide and its Enantiomer
Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of short-acting insulin secretagogues. Chemically, Nateglinide is N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine. The therapeutic efficacy of Nateglinide is attributed to its specific stereochemical configuration.
Nateglinide possesses two chiral centers, leading to the existence of stereoisomers. The clinically approved and pharmacologically active form is the D-enantiomer, derived from D-phenylalanine.[1][2] Its enantiomer, derived from L-phenylalanine, is referred to as ent-Nateglinide or L-Nateglinide. This enantiomer is considered an impurity in Nateglinide preparations and exhibits significantly lower pharmacological activity.
Chemical Structure and Stereoisomerism
The chemical structure of Nateglinide consists of a trans-4-isopropylcyclohexanecarboxylic acid moiety linked to the amino group of the amino acid phenylalanine. The "ent-" prefix in ent-Nateglinide denotes it as the enantiomer of Nateglinide.
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Nateglinide (D-enantiomer): (2R)-2-{[(1S,4S)-4-isopropylcyclohexanecarbonyl]amino}-3-phenylpropanoic acid
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ent-Nateglinide (L-enantiomer): (2S)-2-{[(1R,4R)-4-isopropylcyclohexanecarbonyl]amino}-3-phenylpropanoic acid
The key stereochemical difference lies in the configuration at the alpha-carbon of the phenylalanine residue. This seemingly minor difference in three-dimensional arrangement leads to a significant disparity in their biological activity.
Physicochemical Properties
Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.
| Property | Nateglinide (D-enantiomer) | ent-Nateglinide (L-enantiomer) |
| Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₇NO₃ |
| Molecular Weight | 317.43 g/mol | 317.43 g/mol |
| Melting Point | 129-130 °C or 137-141 °C[3][4] | Expected to be identical to the D-enantiomer |
| pKa | 3.61 | Expected to be identical to the D-enantiomer |
| Solubility in water | Soluble[5] | Expected to be identical to the D-enantiomer |
| Specific Rotation [α]D | -37.5° (in methanol)[6] | Expected to be +37.5° (in methanol) |
Experimental Protocols
Synthesis of Nateglinide (D-enantiomer)
A common synthetic route to Nateglinide involves the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine methyl ester, followed by hydrolysis.
Step 1: Esterification of D-phenylalanine
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To a suspension of D-phenylalanine in methanol, add thionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride.
Step 2: Coupling Reaction
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Dissolve trans-4-isopropylcyclohexanecarboxylic acid in a suitable organic solvent (e.g., dichloromethane).
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Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).
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To this mixture, add a solution of D-phenylalanine methyl ester (prepared by neutralizing the hydrochloride salt with a base like triethylamine) in the same solvent.
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Stir the reaction at room temperature until completion.
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Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
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Wash the organic layer with acidic, basic, and brine solutions, then dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield Nateglinide methyl ester.
Step 3: Hydrolysis
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Dissolve the Nateglinide methyl ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous base (e.g., sodium hydroxide or lithium hydroxide).
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Stir the mixture at room temperature until the hydrolysis is complete.
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Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate Nateglinide.
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Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
Proposed Synthesis of ent-Nateglinide (L-enantiomer)
The synthesis of ent-Nateglinide would follow an analogous route to that of Nateglinide, with the key difference being the use of L-phenylalanine as the starting material instead of D-phenylalanine.
Step 1: Esterification of L-phenylalanine
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Follow the same procedure as for D-phenylalanine, substituting L-phenylalanine to obtain L-phenylalanine methyl ester hydrochloride.
Step 2: Coupling Reaction
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Follow the same coupling procedure as for Nateglinide, using L-phenylalanine methyl ester as the amine component.
Step 3: Hydrolysis
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Follow the same hydrolysis procedure as for Nateglinide to yield ent-Nateglinide.
Chiral Separation of Nateglinide Enantiomers by HPLC
A validated chiral HPLC method can be used to separate and quantify the enantiomers of Nateglinide.
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Column: Chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).
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Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v).
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Flow Rate: Typically around 1.0 mL/min.
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Detection: UV detection at a suitable wavelength (e.g., 210 nm).
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Temperature: Controlled column temperature (e.g., 25 °C).
Under these conditions, the D- and L-enantiomers will exhibit different retention times, allowing for their separation and quantification.
Mandatory Visualizations
Signaling Pathway of Nateglinide
Caption: Signaling pathway of Nateglinide in pancreatic β-cells.
Synthetic Workflow for Nateglinide
References
- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Nateglinide CAS 105816-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Nateglinide(105816-04-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Nateglinide | 105816-04-4 [chemicalbook.com]
